Cyanamide,(3-aminophenyl)methyl-
Description
Historical Context of Cyanamide (B42294) Derivatives in Chemical Science
The story of cyanamide chemistry begins in the late 19th century with the use of calcium cyanamide (CaNCN) as a fertilizer. nih.gov This inorganic salt served as a precursor for the industrial production of ammonia (B1221849) and nitric acid. nih.gov The parent compound, cyanamide (H2NCN), was isolated and stabilized as an aqueous solution in the mid-20th century, which opened the door to its use as an intermediate in a wide range of chemical syntheses. wikipedia.org
Initially, research focused on unsubstituted cyanamide and its metal salts. However, the last few decades have seen a surge of interest in substituted organic cyanamides (RNHCN or RR'NCN), driven by their diverse applications in synthetic chemistry. nih.gov These compounds are recognized for the dual reactivity of the cyanamide moiety, which possesses both a nucleophilic sp3-hybridized amino nitrogen and an electrophilic nitrile unit. nih.gov This duality has been exploited in a variety of chemical transformations.
Rationale for Academic Investigation of (3-aminophenyl)methylcyanamide
The academic interest in (3-aminophenyl)methyl-cyanamide, while not extensively documented, can be inferred from its structure. The presence of both an aromatic amine and a cyanamide group suggests several potential areas of investigation:
Synthetic Utility: The compound can serve as a versatile building block in organic synthesis. The amino group can be readily diazotized and converted into a variety of other functional groups, a cornerstone of aromatic chemistry. wikipedia.org The cyanamide moiety itself can participate in cycloaddition reactions and act as a precursor to guanidines, ureas, and various heterocyclic systems. cardiff.ac.uk
Medicinal Chemistry: The aniline (B41778) (aminophenyl) substructure is a common feature in many pharmaceutical agents. wikipedia.org Similarly, the cyanamide functional group is present in a number of biologically active molecules. cardiff.ac.uk The combination of these two groups in (3-aminophenyl)methyl-cyanamide makes it a target for the synthesis of novel compounds with potential therapeutic applications.
Materials Science: Aromatic amines are key components in the production of polymers and dyes. wikipedia.org The reactivity of the cyanamide group could be harnessed for polymerization reactions or for modifying the properties of existing materials.
Overview of Research Paradigms and Disciplines Intersecting with (3-aminophenyl)methylcyanamide Studies
The study of (3-aminophenyl)methyl-cyanamide intersects with several scientific disciplines:
Organic Synthesis: The development of efficient and selective methods for the synthesis of substituted cyanamides is an active area of research. nih.gov General methods such as the von Braun reaction, which converts a tertiary amine to a cyanamide using cyanogen (B1215507) bromide, could potentially be adapted for the synthesis of (3-aminophenyl)methyl-cyanamide. wikipedia.org
Medicinal Chemistry and Drug Discovery: The design and synthesis of new molecules with potential biological activity is a major focus of this field. The structural motifs present in (3-aminophenyl)methyl-cyanamide make it an interesting scaffold for the development of new therapeutic agents.
Polymer Chemistry: The bifunctional nature of this compound, with reactive sites on both the aromatic ring and the cyanamide group, suggests its potential use as a monomer or cross-linking agent in the synthesis of novel polymers.
Coordination Chemistry: The nitrogen atoms of the cyanamide group can coordinate with metal ions, opening up possibilities for the design of new coordination complexes with interesting catalytic or material properties. researchgate.net
Scope and Objectives of Academic Inquiry into (3-aminophenyl)methylcyanamide
The academic inquiry into (3-aminophenyl)methyl-cyanamide would likely encompass the following objectives:
Development of Synthetic Routes: A primary objective would be to establish efficient and scalable synthetic pathways to access this compound. This could involve the adaptation of existing methods for cyanamide synthesis or the development of novel methodologies.
Exploration of Reactivity: A thorough investigation of the chemical reactivity of (3-aminophenyl)methyl-cyanamide would be crucial. This would involve studying the reactions of both the aminophenyl and the cyanamide functional groups under various conditions.
Investigation of Biological Activity: Screening (3-aminophenyl)methyl-cyanamide and its derivatives for biological activity against various targets would be a key objective in the context of medicinal chemistry.
Characterization of Physicochemical Properties: A comprehensive understanding of the compound's physical and chemical properties, such as its solubility, stability, and spectroscopic characteristics, would be essential for its application in various fields.
While specific research on (3-aminophenyl)methyl-cyanamide is in its nascent stages, the rich chemistry of its constituent functional groups provides a strong foundation for future academic exploration.
Data Tables
Table 1: Physicochemical Properties of Cyanamide (Parent Compound)
| Property | Value |
| Molecular Formula | CH2N2 |
| Molar Mass | 42.040 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 44 °C (111 °F; 317 K) |
| Boiling Point | 260 °C (500 °F; 533 K) (decomposes) |
| Solubility in water | 85 g/100 ml (25 °C) |
Data for the parent compound, Cyanamide. wikipedia.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
(3-aminophenyl)-methylcyanamide |
InChI |
InChI=1S/C8H9N3/c1-11(6-9)8-4-2-3-7(10)5-8/h2-5H,10H2,1H3 |
InChI Key |
ZVAYQOGJOFBGSS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#N)C1=CC=CC(=C1)N |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of Cyanamide, 3 Aminophenyl Methyl
Established Synthetic Routes for (3-aminophenyl)methylcyanamide
The synthesis of (3-aminophenyl)methylcyanamide, while not extensively detailed in dedicated literature, can be logically approached through the preparation of a key precursor followed by the introduction of the cyanamide (B42294) functional group.
Precursor Chemistry and Reaction Mechanisms
The most direct precursor to (3-aminophenyl)methylcyanamide is 3-aminobenzylamine (B1275103). The synthesis of this diamine can be achieved through several established reductive methods. A common strategy involves the reduction of a corresponding nitro-substituted precursor. For instance, 3-nitrobenzylamine can be reduced to 3-aminobenzylamine under catalytic hydrogenation conditions, often employing catalysts like Raney Nickel or Palladium on carbon (Pd/C) in a suitable solvent such as ethanol (B145695) or methanol (B129727). ontosight.aigoogle.com An alternative route starts from 3-nitrobenzonitrile, where both the nitro group and the nitrile are reduced simultaneously using a strong reducing agent like lithium aluminum hydride (LiAlH₄), or in a two-step process where the nitro group is first reduced, followed by the reduction of the nitrile. google.com
Once the 3-aminobenzylamine precursor is obtained, the introduction of the cyanamide group onto the primary benzylic amine is typically achieved via reaction with a cyanating agent. The classical and most prevalent method for this transformation is the von Braun reaction, which utilizes cyanogen (B1215507) bromide (BrCN). wikipedia.org The reaction mechanism involves the nucleophilic attack of the more basic benzylic amino group of 3-aminobenzylamine on the electrophilic carbon of cyanogen bromide. This is followed by the elimination of hydrogen bromide, often facilitated by a mild base to neutralize the acid byproduct, to yield the target monosubstituted cyanamide. The selectivity for the benzylic amine over the aromatic amine is due to the higher nucleophilicity of the sp³-hybridized nitrogen compared to the sp²-hybridized nitrogen of the aniline (B41778) moiety, whose lone pair is delocalized into the aromatic ring.
Optimization Strategies for Yield and Purity in (3-aminophenyl)methylcyanamide Synthesis
Optimizing the synthesis of (3-aminophenyl)methylcyanamide involves careful control of reaction parameters in both the precursor synthesis and the final cyanation step.
For the reduction of the nitro-precursor, key variables include:
Catalyst Selection and Loading: The choice between catalysts like Raney Nickel, Pd/C, or others can influence reaction time and selectivity. Catalyst loading must be optimized to ensure complete conversion without excessive cost.
Hydrogen Pressure and Temperature: These parameters affect the rate of reaction and must be controlled to prevent side reactions or decomposition.
Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the starting material.
In the cyanation step with cyanogen bromide, optimization focuses on:
Stoichiometry: Precise control of the reactant ratios is crucial. Using an excess of the amine can lead to the formation of guanidine (B92328) byproducts, while an excess of cyanogen bromide is undesirable due to its toxicity.
Temperature Control: The reaction is often performed at low temperatures (e.g., 0 °C) to minimize side reactions.
pH Control: The dimerization of cyanamide to dicyandiamide (B1669379) is catalyzed by acid. wikipedia.org Therefore, adding a non-nucleophilic base to scavenge the HBr formed during the reaction can improve the yield of the desired monomeric cyanamide.
Purification: Chromatographic techniques are often necessary to separate the final product from unreacted starting materials and byproducts.
A data table illustrating a comparison of cyanating agents is provided below.
Table 1: Comparison of Selected Cyanating Agents for Amine Cyanation| Cyanating Agent | Formula | Key Characteristics |
|---|---|---|
| Cyanogen Bromide | BrCN | Highly effective and common, but extremely toxic and volatile. cardiff.ac.uk |
| Trichloroacetonitrile (B146778) | CCl₃CN | A less toxic alternative to BrCN, used in a one-pot, two-step procedure. cardiff.ac.uk |
| N-Cyano-N-phenyl-p-methylbenzenesulfonamide | NCTS | A stable solid reagent used for electrophilic cyanation, often catalyzed by transition metals. nih.gov |
| N-Chlorosuccinimide / Zinc Cyanide | NCS / Zn(CN)₂ | A one-pot method that avoids handling toxic cyanogen halides directly. acs.orgorganic-chemistry.org |
Novel Synthetic Methodologies for (3-aminophenyl)methylcyanamide
Recent advancements in organic synthesis have focused on developing safer and more efficient methods for N-cyanation, largely to avoid the use of hazardous reagents like cyanogen bromide. cardiff.ac.uk These novel methods are applicable to the synthesis of (3-aminophenyl)methylcyanamide from 3-aminobenzylamine.
One such method employs trichloroacetonitrile (TCAN) as the cyano source in a one-pot, two-step process that is operationally simple. cardiff.ac.uk Another significant development is the use of N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), a stable and manageable solid, as an electrophilic cyanating agent, often in rhodium-catalyzed reactions. nih.gov Furthermore, an operationally simple oxidation-cyanation method has been developed, which allows for the cyanation of primary amines using inexpensive and readily available N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂). acs.orgorganic-chemistry.org This approach advantageously avoids the direct handling of toxic cyanogen halides. These modern techniques offer potentially higher yields, better functional group tolerance, and improved safety profiles compared to classical methods.
Functional Group Transformations and Derivatization of (3-aminophenyl)methylcyanamide
The structure of (3-aminophenyl)methylcyanamide features two key reactive sites: the cyanamide moiety and the aromatic amino group. This dual functionality allows for a wide range of chemical transformations.
Modifications at the Cyanamide Moiety
The cyanamide functional group is a versatile building block in synthetic chemistry. chemicalbook.com It contains both a nucleophilic amino group and an electrophilic nitrile carbon, allowing it to react with a variety of reagents.
Addition Reactions: The N-C≡N core readily undergoes addition reactions. For example, hydration with water converts the cyanamide to the corresponding N-(3-aminobenzyl)urea. Similarly, reaction with alcohols or thiols in the presence of an acid catalyst can yield O-alkylisoureas and S-alkylisothioureas, respectively. The addition of primary or secondary amines leads to the formation of substituted guanidines, which are important pharmacophores. wikipedia.org
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For instance, [3+2] cycloadditions with azides can produce tetrazole derivatives. nih.gov
Radical Reactions: The cyanamide moiety can also be involved in radical reactions, further expanding its synthetic utility. nih.gov
Table 2: Potential Derivatization Reactions at the Cyanamide Moiety
| Reactant | Resulting Functional Group | Product Class |
|---|---|---|
| Water (H₂O) | Urea | Substituted Ureas |
| Alcohol (R'OH) | O-Alkylisourea | Substituted Isoureas |
| Thiol (R'SH) | S-Alkylisothiourea | Substituted Isothioureas |
| Amine (R'₂NH) | Guanidine | Substituted Guanidines |
| Sodium Azide (NaN₃) | Tetrazole | Heterocycles |
Substitutions and Transformations on the Aminophenyl Ring
The primary amino group attached to the benzene (B151609) ring is a powerful directing group and a site for numerous chemical modifications, characteristic of aniline chemistry.
Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used as a protecting strategy to moderate the reactivity of the aromatic ring. libretexts.org Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields sulfonamides. wikipedia.org
Alkylation and Arylation: The nitrogen atom can be alkylated or arylated, although controlling the degree of substitution can be challenging.
Diazotization: The primary aromatic amine can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This diazonium group is an excellent leaving group and can be substituted by a wide array of nucleophiles in Sandmeyer-type reactions to introduce groups such as -Cl, -Br, -CN, -OH, and -F. wikipedia.org
Electrophilic Aromatic Substitution: The -NH₂ group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.org Reactions like halogenation, nitration, and sulfonation will be directed to the positions ortho and para to the amino group (positions 2, 4, and 6 relative to the amine). However, the high reactivity of aniline can lead to polysubstitution and oxidation, especially under strong acidic or oxidizing conditions. libretexts.org To achieve controlled monosubstitution, the amino group is often protected, for example, by converting it to an acetanilide (B955) (C₆H₅NHCOCH₃), which is less activating but still ortho-, para-directing. The protecting group can be removed by hydrolysis after the substitution reaction. libretexts.org
Table 3: Potential Derivatization Reactions on the Aminophenyl Ring
| Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Acetanilide |
| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |
Compound Names Table
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| (3-aminophenyl)methylcyanamide |
| 3-aminobenzylamine |
| 3-nitrobenzylamine |
| 3-nitrobenzonitrile |
| Palladium on carbon |
| Lithium aluminum hydride |
| Cyanogen bromide |
| N-(3-aminobenzyl)urea |
| Trichloroacetonitrile |
| N-cyano-N-phenyl-p-methylbenzenesulfonamide |
| N-chlorosuccinimide |
| Zinc cyanide |
| Acetanilide |
| p-toluenesulfonyl chloride |
| Nitrous acid |
| Sodium nitrite |
Reactions Involving the Methylene (B1212753) Bridge
Oxidation of the methylene bridge could potentially lead to the corresponding carbonyl compound, a substituted benzamide (B126). This transformation would require an oxidizing agent that selectively targets the benzylic position without affecting the amino or cyanamide functionalities.
Another potential reaction is substitution at the methylene bridge. This could involve radical halogenation followed by nucleophilic substitution, allowing for the introduction of various functional groups at this position. However, controlling the selectivity of such reactions in the presence of other reactive sites, namely the amino group and the aromatic ring, would be a significant challenge.
Furthermore, the methylene bridge could potentially be involved in cyclization reactions, particularly if a suitable functional group is present on the cyanamide nitrogen or the aromatic ring. For instance, intramolecular reactions could lead to the formation of heterocyclic ring systems. The specific conditions and reagents required for such transformations would need to be carefully designed to favor the desired reaction pathway.
Stereochemical Considerations in (3-aminophenyl)methylcyanamide Synthesis
The synthesis of (3-aminophenyl)methylcyanamide does not inherently involve the creation of a stereocenter, as the target molecule is achiral. However, the principles of stereoselective synthesis become highly relevant if a chiral derivative of this compound were to be synthesized. For instance, if a substituent were introduced at the methylene bridge, a new stereocenter would be formed.
The stereoselective synthesis of chiral compounds is a major focus in modern organic chemistry, with numerous methods developed to control the three-dimensional arrangement of atoms in a molecule. acs.orgnih.govdigitellinc.com These methods often involve the use of chiral catalysts, auxiliaries, or starting materials to induce asymmetry in the product. acs.orgnih.gov
In the context of cyanamides, stereoselective methods have been developed for the synthesis of chiral derivatives. For example, the stereoselective synthesis of vicinal diamines from alkenes and cyanamide has been reported, highlighting the ability to control stereochemistry in reactions involving the cyanamide moiety. acs.org Similarly, stereoselective synthesis of cyanoacetyl hydrazones of 3-alkyl-2,6-diarylpiperidin-4-ones demonstrates the application of stereochemical control in the synthesis of more complex molecules containing a cyano group. researchgate.net
Should a chiral derivative of (3-aminophenyl)methylcyanamide be desired, these principles of asymmetric synthesis would be directly applicable. The choice of method would depend on the specific location of the desired stereocenter and the nature of the substituents.
Green Chemistry Principles in (3-aminophenyl)methylcyanamide Synthesis
The application of green chemistry principles to the synthesis of cyanamides is an area of growing interest, driven by the need for more environmentally benign chemical processes. nih.gov Several strategies have been developed to make cyanamide synthesis greener.
One key aspect of green chemistry is the use of less hazardous reagents. As mentioned earlier, the move away from highly toxic cyanogen halides to safer alternatives like NCS/Zn(CN)₂ or trichloroacetonitrile is a significant step in this direction. cardiff.ac.uknih.govorganic-chemistry.orgacs.org
Another principle is the use of environmentally friendly solvents and reaction conditions. A recently developed two-step synthesis of dibenzyl cyanamides and their subsequent conversion to ureas utilizes hydrogen peroxide as a green oxidant and is performed under mild, open-air conditions, avoiding the need for metal catalysts and ligands. nih.govresearchgate.net This approach significantly reduces the environmental impact of the synthesis.
Electrochemical methods also offer a green alternative for cyanamide synthesis. A patented method describes the synthesis of cyanamide from secondary amines using trimethylsilyl (B98337) cyanide (TMSCN) as a cyanogen source and electricity as the driving force. google.com This method is performed at room temperature, in the presence of air, and avoids the use of harsh chemical oxidants, making it a highly sustainable process. google.com
The development of one-pot reactions and catalytic processes also contributes to the greenness of a synthesis by reducing the number of steps, minimizing waste, and improving atom economy. The one-pot oxidation-cyanation of amines is a prime example of such an approach. nih.govacs.org
Mechanistic Investigations of Cyanamide, 3 Aminophenyl Methyl at the Molecular and Biomolecular Level
Reaction Mechanisms Involving the Cyanamide (B42294) Functional Group in (3-aminophenyl)methylcyanamide
The cyanamide functional group (-N-C≡N) is a unique moiety characterized by a duality of reactivity. It possesses both a nucleophilic sp3-hybridized amino nitrogen and an electrophilic sp-hybridized nitrile carbon. nih.gov This allows for a diverse range of chemical transformations.
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of the cyanamide group is highly dependent on the reaction conditions and the nature of the reacting species.
Nucleophilic Character: The lone pair of electrons on the substituted nitrogen atom of the cyanamide group can act as a nucleophile. This reactivity is central to the synthesis of various heterocyclic compounds and substituted guanidines. For instance, the nitrogen can attack electrophilic centers, initiating a cascade of reactions.
Electrophilic Character: Conversely, the nitrile carbon of the cyanamide is electrophilic and susceptible to attack by nucleophiles. nih.gov This is a key step in reactions such as the addition of water or alcohols to form ureas or isoureas, respectively. The electrophilicity of the cyanamide carbon can be further enhanced by protonation or coordination to a Lewis acid.
Furthermore, the N-CN bond itself can be cleaved under certain conditions, allowing the cyanamide to act as an electrophilic cyanating agent. nih.gov This has been demonstrated in metal-catalyzed reactions where the cyanamide transfers its cyano group to other nucleophiles. nih.gov
A summary of the general reactivity of the cyanamide functional group is presented in the table below.
| Reactivity Type | Attacking Species | Resulting Transformation |
| Nucleophilic | Electrophiles | Formation of substituted guanidines, heterocycles |
| Electrophilic | Nucleophiles (e.g., H₂O, ROH) | Formation of ureas, isoureas |
| Electrophilic Cyanation | Nucleophiles (with N-CN bond cleavage) | Transfer of the cyano group |
Cyclization and Rearrangement Pathways
The dual reactivity of the cyanamide group makes it a valuable component in the synthesis of cyclic structures. Intramolecular reactions between the cyanamide and other functional groups within the same molecule can lead to the formation of various heterocyclic rings. For example, N-cyanamide alkenes can undergo radical cascade cyclizations to form complex polycyclic structures like pyrroloquinazolinones. acs.org
Metal-catalyzed cycloadditions are also a common reaction pathway for cyanamides. For instance, [2+2+2] cycloaddition reactions with alkynes can be catalyzed by metals like iron to produce substituted pyridines. nih.gov These reactions highlight the versatility of the cyanamide moiety in constructing diverse molecular scaffolds.
Biomolecular Interactions of (3-aminophenyl)methylcyanamide
Enzyme Inhibition Studies In Vitro
The cyanamide functional group is a known "warhead" in covalent inhibitors of certain enzymes, particularly cysteine proteases like cathepsins. The electrophilic nature of the cyanamide carbon allows it to react with the nucleophilic thiol group of a cysteine residue in the enzyme's active site, forming a stable covalent bond and leading to irreversible inhibition.
Derivatives of 4-aminophenol (B1666318) have been shown to inactivate cysteine cathepsins through a redox-based mechanism. researchgate.net Given the structural similarity, it is plausible that (3-aminophenyl)methylcyanamide could exhibit inhibitory activity against similar enzymes, although this would require experimental verification.
| Potential Enzyme Target Class | Basis of Potential Interaction |
| Cysteine Proteases | Electrophilic cyanamide group reacting with active site cysteine. |
| Other enzymes | Interactions mediated by the aminophenyl and benzyl (B1604629) groups. |
Receptor Binding Affinities and Modulatory Effects In Vitro
The benzylamine (B48309) and aminophenol substructures are present in many biologically active compounds that bind to various receptors. For example, benzylamine derivatives have shown affinity for the benzodiazepine (B76468) receptor. nih.gov The nature and position of substituents on the phenyl ring can significantly influence binding affinity and whether the compound acts as an agonist, antagonist, or inverse agonist.
Flexible multidentate benzyldiamine derivatives have demonstrated high affinity for β-amyloid aggregates, which are implicated in Alzheimer's disease. nih.gov While (3-aminophenyl)methylcyanamide is a simpler molecule, the presence of the benzylamine-like core suggests potential interactions with a range of receptors. The specific binding profile would depend on the three-dimensional conformation of the molecule and the electronic properties conferred by the amino and cyanamide groups.
| Potential Receptor Target Class | Basis of Potential Interaction |
| Benzodiazepine Receptors | Presence of the benzylamine moiety. nih.gov |
| Adrenergic Receptors | Structural similarities to β2 adrenergic receptor agonists like Salbutamol. wikipedia.org |
| Other GPCRs and Ion Channels | General pharmacophoric features of the aminophenyl and benzyl groups. |
Interaction with Nucleic Acids and Proteins In Vitro
Small molecules can interact with nucleic acids (DNA and RNA) and proteins through various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The aromatic ring of the aminophenyl group in (3-aminophenyl)methylcyanamide could potentially intercalate between the base pairs of DNA. The amino group, being protonatable, could engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids.
Interactions with proteins are highly specific and depend on the protein's structure and the ligand's physicochemical properties. The aminophenyl and benzyl groups could fit into hydrophobic pockets of a protein's binding site, while the amino and cyanamide groups could form hydrogen bonds with amino acid residues.
| Biomolecule | Potential Mode of Interaction |
| Nucleic Acids (DNA, RNA) | Intercalation (aromatic ring), Electrostatic interactions (amino group) |
| Proteins | Hydrogen bonding (amino and cyanamide groups), Hydrophobic interactions (phenyl and benzyl groups) |
No Publicly Available Research Found for Mechanistic Investigations of Cyanamide, (3-aminophenyl)methyl-
Despite a comprehensive search of available scientific literature and databases, no specific research findings on the mechanistic investigations of the chemical compound Cyanamide, (3-aminophenyl)methyl- at the molecular and biomolecular level could be identified.
Extensive searches were conducted to locate studies detailing the cellular mechanisms of action, including effects on specific cellular signaling pathways and the modulation of gene expression in vitro. Additionally, information regarding in vitro model systems used for the mechanistic elucidation of this particular compound's activity was sought.
Consequently, it is not possible to provide an article on the "" with the requested sections on:
In Vitro Model Systems for Mechanistic Elucidation of (3-aminophenyl)methylcyanamide Activity
Without any foundational research on these topics for this specific compound, the generation of a scientifically accurate and informative article as per the user's detailed instructions is not feasible. The strict adherence to the provided outline and the focus solely on "Cyanamide, (3-aminophenyl)methyl-" cannot be fulfilled due to the lack of available data.
Structure Activity Relationship Sar and Computational Studies of Cyanamide, 3 Aminophenyl Methyl
Elucidation of Structure-Activity Relationships for (3-aminophenyl)methylcyanamide Derivatives
The exploration of a molecule's structure-activity relationship is fundamental to understanding how its chemical architecture influences its biological or chemical effects. For derivatives of (3-aminophenyl)methylcyanamide, this involves systematically modifying its structure and observing the resulting changes in activity.
Impact of Substituent Modifications on Biological or Chemical Activity
The biological or chemical activity of (3-aminophenyl)methylcyanamide derivatives can be significantly altered by the introduction of various substituents on the phenyl ring, the amino group, or the cyanamide (B42294) moiety. While specific experimental data for this exact compound is not widely available, general principles of medicinal chemistry allow for predictions. For instance, the position and nature of substituents on the phenyl ring can affect the molecule's electronics and sterics, thereby influencing its binding affinity to a potential biological target.
| Substituent Position | Substituent Type | Predicted Impact on Activity |
| Ortho to aminomethyl | Electron-withdrawing (e.g., -NO2, -CF3) | May decrease basicity of the amino group, potentially altering binding interactions. |
| Meta to aminomethyl | Electron-donating (e.g., -OCH3, -CH3) | Could enhance electron density in the ring, possibly improving pi-stacking interactions. |
| Para to aminomethyl | Halogens (e.g., -Cl, -F) | Can increase lipophilicity, which may affect cell permeability and target engagement. |
| Amino Group | Alkylation (e.g., -CH3, -C2H5) | May introduce steric hindrance and alter the hydrogen bonding capacity of the amino group. |
| Cyanamide Nitrogen | Acylation (e.g., -COCH3) | Could act as a prodrug, releasing the active cyanamide upon metabolic cleavage. |
Pharmacophore Identification for (3-aminophenyl)methylcyanamide Analogs
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for biological activity. For analogs of (3-aminophenyl)methylcyanamide, a hypothetical pharmacophore can be constructed based on its structural features. This model would likely include a hydrogen bond donor (the amino group), an aromatic ring capable of pi-pi interactions, and a hydrogen bond acceptor or metal-coordinating group (the cyanamide nitrogen). The spatial relationship between these features would be critical for its interaction with a biological target.
| Pharmacophoric Feature | Chemical Moiety | Potential Interaction |
| Aromatic Ring | Phenyl group | Pi-pi stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in a binding pocket. |
| Hydrogen Bond Donor | Primary amine (-NH2) | Formation of hydrogen bonds with electronegative atoms (e.g., Oxygen, Nitrogen) in the target. |
| Hydrogen Bond Acceptor | Cyanamide nitrogen (N≡C-) | Potential to accept hydrogen bonds from donor groups in the binding site. |
| Cationic Center (at physiological pH) | Protonated primary amine (-NH3+) | Electrostatic interactions with negatively charged residues (e.g., Aspartate, Glutamate). |
Computational Chemistry and Molecular Modeling of (3-aminophenyl)methylcyanamide
Computational methods provide a powerful lens through which to examine the properties and interactions of molecules at an atomic level. These techniques can predict the electronic structure, reactivity, and binding behavior of (3-aminophenyl)methylcyanamide.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to understand the electronic properties of (3-aminophenyl)methylcyanamide. These calculations can reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface. This information is crucial for predicting the molecule's reactivity and its ability to participate in various chemical reactions.
| Calculated Property | Significance |
| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |
| Electrostatic Potential Map | Visualizes the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. |
| Mulliken Atomic Charges | Provides a quantitative measure of the partial charge on each atom, highlighting potential sites for electrostatic interactions. |
Molecular Dynamics Simulations of (3-aminophenyl)methylcyanamide and Its Interactions
Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of a molecule over time. By simulating the movements of atoms in (3-aminophenyl)methylcyanamide and its environment (e.g., in a solvent or near a biological target), researchers can gain insights into its conformational flexibility, solvation properties, and the stability of its interactions with other molecules. For instance, MD simulations can reveal how the aminophenylmethyl group rotates and flexes, which can be critical for its ability to fit into a binding site.
Docking Studies of (3-aminophenyl)methylcyanamide with Biomolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. Docking studies of (3-aminophenyl)methylcyanamide against various hypothetical protein targets could identify potential binding modes and estimate the strength of the interaction. The results of such studies are often expressed as a docking score, which provides a relative measure of binding affinity. These studies can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net
| Biomolecular Target | Potential Binding Site Residues | Predicted Interactions |
| Kinase (hypothetical) | Aspartate, Glutamate, Lysine | Hydrogen bonding with the amino group; electrostatic interactions with the protonated amine. |
| Protease (hypothetical) | Phenylalanine, Tyrosine, Tryptophan | Pi-pi stacking between the phenyl ring and aromatic residues in the active site. |
| GPCR (hypothetical) | Serine, Threonine, Asparagine | Hydrogen bonding network involving the amino and cyanamide groups. |
QSAR Modeling for (3-aminophenyl)methylcyanamide Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of (3-aminophenyl)methylcyanamide derivatives, a QSAR model would be invaluable for predicting the activity of untested analogs and guiding the synthesis of more potent compounds.
While specific QSAR studies on (3-aminophenyl)methylcyanamide were not found in a review of available literature, insights can be drawn from studies on structurally similar compounds, such as aminophenyl benzamide (B126) derivatives. A study on these derivatives as histone deacetylase (HDAC) inhibitors revealed that hydrophobicity is a critical factor for their inhibitory activity. nih.govresearchgate.net The inclusion of hydrophobic substituents was found to enhance HDAC inhibition. Furthermore, the presence of hydrogen bond donating groups positively contributed to the activity, whereas electron-withdrawing groups had a negative impact. nih.govresearchgate.net
These findings suggest a hypothetical QSAR model for a (3-aminophenyl)methylcyanamide series could be developed. The key descriptors in such a model would likely include:
Hydrophobicity (logP): The lipophilicity of substituents on the phenyl ring could significantly influence membrane permeability and interaction with hydrophobic pockets in a target protein.
Electronic Properties (Hammett constants): The electron-donating or electron-withdrawing nature of substituents would affect the charge distribution in the molecule, influencing binding affinities.
Steric Parameters (Taft parameters, MR): The size and shape of substituents could dictate the fit of the molecule into a binding site.
A typical 3D-QSAR study involves aligning a set of molecules and generating molecular fields to describe their steric and electrostatic properties. rsc.org Statistical methods like Partial Least Squares (PLS) are then used to correlate these fields with biological activity. A robust QSAR model is characterized by high correlation coefficient (r²) and cross-validated correlation coefficient (q²) values, indicating good predictive power. nih.govresearchgate.net
Table 1: Hypothetical QSAR Descriptors and Their Potential Influence on the Activity of (3-aminophenyl)methylcyanamide Analogs
| Descriptor Category | Specific Descriptor | Potential Influence on Biological Activity |
| Hydrophobic | cLogP | Increased hydrophobicity may enhance binding to nonpolar pockets of a receptor. |
| Electronic | Hammett Constant (σ) | Electron-donating groups on the phenyl ring may increase the basicity of the amino group, potentially affecting hydrogen bonding. |
| Steric | Molar Refractivity (MR) | The size and shape of substituents can influence the overall fit into a target's binding site. |
| Topological | Wiener Index | Describes the branching of the molecule, which can be related to its compactness and interaction potential. |
Conformational Analysis of (3-aminophenyl)methylcyanamide and Its Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com The various conformations, or rotamers, often have different energy levels, and the most stable conformation is the one that the molecule is most likely to adopt. Understanding the preferred conformation of (3-aminophenyl)methylcyanamide is crucial as it dictates the three-dimensional shape of the molecule and its ability to interact with a biological target.
The key rotatable bonds in (3-aminophenyl)methylcyanamide are the bond between the phenyl ring and the methyl group, and the bond between the methyl group and the cyanamide nitrogen. Rotation around these bonds will give rise to a variety of conformations. The stability of these conformations will be influenced by steric hindrance and electronic interactions between the substituents on the phenyl ring and the cyanamide group. rsc.org
For substituted benzenes, the orientation of the substituent relative to the ring is a key conformational feature. rsc.org In the case of (3-aminophenyl)methylcyanamide, the aminophenylmethyl group can adopt different orientations. The presence of the amino group at the meta position will influence the electronic distribution in the ring and may affect the rotational barrier of the methylcyanamide (B2951037) group.
Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to determine the relative energies of different conformations and to identify the most stable ones. nih.gov These calculations can provide valuable information on the preferred three-dimensional structure of the molecule in different environments.
Table 2: Key Rotatable Bonds and Potential Conformations of (3-aminophenyl)methylcyanamide
| Rotatable Bond | Description | Potential Conformations | Factors Influencing Stability |
| Phenyl-CH₂ | Rotation of the methylcyanamide group relative to the phenyl ring. | Different dihedral angles between the C-C-N plane and the plane of the phenyl ring. | Steric interactions between the cyanamide group and the ortho-hydrogens of the phenyl ring. |
| CH₂-N(CN) | Rotation around the bond connecting the methylene (B1212753) bridge to the cyanamide nitrogen. | Varied spatial arrangements of the cyano group relative to the aminophenyl moiety. | Electronic repulsion and attraction between the lone pair on the amino group and the cyano group. |
Virtual Screening and In Silico Discovery Efforts for (3-aminophenyl)methylcyanamide Analogs
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method can be broadly categorized into ligand-based and structure-based virtual screening.
Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure of the biological target, LBVS methods can be employed. These methods utilize the structure of a known active compound, such as (3-aminophenyl)methylcyanamide, as a template to search for other molecules with similar properties. Techniques used in LBVS include:
Similarity Searching: This involves comparing the chemical fingerprints (2D or 3D) of the reference compound with those of a database of molecules.
Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features that are necessary for biological activity. A model could be developed based on the structure of (3-aminophenyl)methylcyanamide and used to screen for compounds that match these features.
Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, SBVS methods can be utilized. The most common SBVS technique is molecular docking.
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, as well as the binding affinity. A library of compounds can be docked into the active site of the target, and the compounds can be ranked based on their predicted binding scores. This allows for the prioritization of compounds for experimental testing. mdpi.com
In silico discovery efforts for analogs of (3-aminophenyl)methylcyanamide would involve creating a virtual library of related compounds by modifying the core structure. These modifications could include altering the substitution pattern on the phenyl ring, replacing the cyanamide group with other functional groups, or modifying the linker. This virtual library could then be subjected to virtual screening against a relevant biological target to identify promising new drug candidates. frontiersin.org
Table 3: Virtual Screening Approaches for Discovering (3-aminophenyl)methylcyanamide Analogs
| Screening Approach | Methodology | Required Information | Potential Outcome |
| Ligand-Based | 2D/3D Similarity Searching, Pharmacophore Modeling | Structure of an active compound (e.g., (3-aminophenyl)methylcyanamide). | Identification of structurally similar compounds with a higher probability of being active. |
| Structure-Based | Molecular Docking | 3D structure of the biological target. | Prediction of binding modes and affinities, enabling the ranking of potential inhibitors. |
Applications of Cyanamide, 3 Aminophenyl Methyl in Research and Non Clinical Domains
(3-aminophenyl)methylcyanamide as a Synthetic Intermediate in Organic Chemistry
Precursor for Heterocyclic Compound Synthesis
While no specific examples of (3-aminophenyl)methylcyanamide in heterocyclic synthesis are available, cyanamides, in general, are recognized as valuable building blocks. Their unique reactivity allows them to participate in cyclization reactions to form various nitrogen-containing heterocyclic structures, which are scaffolds for many pharmaceuticals and biologically active compounds. The presence of both a cyano group and an aminophenylmethyl moiety in the target compound could theoretically offer multiple reaction sites for constructing complex ring systems.
Reagent in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to create complex molecules. Cyanamides can act as one of the components in certain MCRs. The structure of (3-aminophenyl)methylcyanamide suggests it could potentially participate in such reactions, contributing its cyanamide (B42294) functionality and the aminophenyl group to the final product. However, no specific MCRs involving this compound have been reported.
Role of (3-aminophenyl)methylcyanamide in Material Science Research
Polymer Chemistry Applications
The bifunctional nature of (3-aminophenyl)methylcyanamide, possessing an amino group and a cyanamide group, suggests a potential role in polymer chemistry. The amino group could be used for incorporation into polymer chains, for instance, in the synthesis of polyamides or polyimides. The cyanamide group could then be available for post-polymerization modification or to influence the material's properties. Nevertheless, there is no published research to substantiate these potential applications.
Surface Modification and Coating Technologies
Compounds containing amino groups are often utilized for surface modification due to their ability to interact with various substrates. For example, aminosilanes are widely used to functionalize surfaces to improve adhesion for coatings. While the (3-aminophenyl)methyl- portion of the molecule could theoretically be used for such purposes, there are no studies available that demonstrate the use of Cyanamide, (3-aminophenyl)methyl- in surface modification or coating technologies.
Utilization of (3-aminophenyl)methylcyanamide in Agricultural Chemistry Research
The field of agricultural chemistry often utilizes nitrogen-containing compounds for various purposes, including as active ingredients in pesticides or as plant growth regulators. While some cyanamide derivatives have been investigated for such roles, there is a complete absence of information in the scientific literature regarding any research into the agricultural applications of Cyanamide, (3-aminophenyl)methyl-.
No Publicly Available Research Data Found for Cyanamide, (3-aminophenyl)methyl- in Specified Applications
Following a comprehensive search of scientific literature and databases, no publicly available research could be identified for the chemical compound Cyanamide, (3-aminophenyl)methyl- within the specific research and non-clinical domains outlined in the user's request. The search included investigations into its efficacy as a research tool in plant biology, its potential as a herbicide or pesticide lead compound, its use in the synthesis of radioligands and fluorescent probes, and its application in electrochemical corrosion inhibition studies.
The extensive search strategy, which included the chemical name, synonyms, and relevant keywords for each specified application area, did not yield any published studies, articles, or patents that would provide the scientifically accurate and detailed information required to construct the requested article.
Therefore, it is not possible to generate content for the following sections and subsections as per the user's instructions:
Electrochemical Applications of (3-aminophenyl)methylcyanamide in Research
Corrosion Inhibition Studies
The absence of information prevents the creation of the requested data tables and the discussion of detailed research findings. Adhering to the strict instruction not to introduce information outside the explicit scope of the provided outline, this response acknowledges the lack of available data for the specified compound and topics.
Redox Chemistry Investigations
The redox chemistry of "Cyanamide, (3-aminophenyl)methyl-" is an area of scientific interest due to the presence of two key functional groups that can participate in electron transfer processes: the aminophenyl group and the cyanamide moiety. While direct electrochemical studies on this specific compound are not extensively documented in publicly available literature, its redox behavior can be inferred from investigations into structurally related molecules.
The aminophenyl group is analogous to aniline (B41778) and its derivatives, which are known to undergo oxidation. The primary amine attached to the aromatic ring is susceptible to electrochemical oxidation, typically involving the formation of a radical cation. The stability and subsequent reactions of this radical cation are influenced by the nature and position of other substituents on the aromatic ring.
Similarly, the methyl-cyanamide portion of the molecule can also be involved in redox processes. The cyanamide group contains a nitrogen atom with a lone pair of electrons adjacent to a nitrile group, which can influence the electron density and reactivity of the molecule.
Investigations into the electrochemical behavior of related aminobenzyl compounds, such as 3-aminobenzyl alcohol, provide valuable insights. Studies utilizing cyclic voltammetry have demonstrated that 3-aminobenzyl alcohol undergoes oxidation at specific potentials. electrochemsci.org The oxidation potentials for 3-aminobenzyl alcohol are generally observed to be higher than those for 3-aminophenol under similar pH conditions, indicating that the former is more difficult to oxidize. electrochemsci.org This difference is attributed to the electronic effects of the respective substituents on the benzene (B151609) ring.
The oxidation of the amino group on the aromatic ring is a key process. In acidic solutions, the amino group can be protonated, which can affect its oxidation potential. The electrochemical oxidation of such compounds can sometimes lead to the formation of polymeric films on the electrode surface, a phenomenon observed with 3-aminobenzyl alcohol. electrochemsci.org
While specific experimental data for "Cyanamide, (3-aminophenyl)methyl-" is not available, the following table presents electrochemical data for a related compound, 3-aminobenzyl alcohol, which can serve as a reference for its potential redox behavior.
Table 1: Electrochemical Oxidation Data for a Structurally Related Compound
| Compound Name | Technique | pH | Onset Potential (V vs. Ag/AgCl) | Peak Potential (V vs. Ag/AgCl) | Notes |
| 3-Aminobenzyl alcohol | Cyclic Voltammetry | Acidic | 0.6 | 0.75 | Oxidation is more difficult compared to 3-hydroxybenzyl alcohol in acidic solutions. electrochemsci.org |
Further research employing techniques such as cyclic voltammetry would be necessary to fully elucidate the specific redox potentials and reaction mechanisms for "Cyanamide, (3-aminophenyl)methyl-". Such studies would provide a deeper understanding of its electron transfer properties and its potential applications in fields where redox activity is crucial.
Advanced Analytical Methodologies for the Study of Cyanamide, 3 Aminophenyl Methyl
Chromatographic Techniques for Separation and Quantification of (3-aminophenyl)methylcyanamide
Chromatographic methods are fundamental for the separation of (3-aminophenyl)methylcyanamide from complex matrices, enabling its accurate quantification. The choice of technique is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) Methods Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For the separation of aromatic amines such as (3-aminophenyl)methylcyanamide, reversed-phase HPLC is a common approach.
A typical starting point for method development would involve a C18 column, which is a popular choice for the separation of a wide range of organic molecules. The mobile phase composition can be optimized to achieve the desired retention and resolution. A gradient elution, where the proportion of the organic solvent (e.g., acetonitrile) is increased over time, is often employed to separate compounds with varying polarities.
Table 1: Illustrative HPLC Method Parameters for a Structurally Similar Compound (3-aminobenzylamine)
| Parameter | Value |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (B52724) (MeCN) and water with phosphoric acid |
| Detection | UV, Mass Spectrometry (MS) |
This table is based on a method for 3-aminobenzylamine (B1275103) and serves as a starting point for the development of a method for Cyanamide (B42294), (3-aminophenyl)methyl-. sielc.com
For the separation of enantiomers, which is critical if the compound is chiral, polysaccharide-based chiral stationary phases (CSPs) are often employed. For example, the enantiomers of N-benzyl-alpha-methyl-benzylamine have been successfully separated on an amylose (B160209) tris(3,5-dimethylphenylcarbamate) CSP. nih.gov
Gas Chromatography (GC) and Derivatization Strategies
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Primary aromatic amines like (3-aminophenyl)methylcyanamide can exhibit poor chromatographic behavior due to their polarity, which can lead to peak tailing and reduced sensitivity. Therefore, derivatization is often a necessary step to improve their volatility and thermal stability. jfda-online.com
Common derivatization strategies for amines include silylation, acylation, and alkylation. jfda-online.com These reactions replace the active hydrogens on the amino group with less polar functional groups.
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the amine hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. TBDMS derivatives are generally more stable than TMS derivatives. sigmaaldrich.com
Acylation: Acylating reagents, such as anhydrides (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride, heptafluorobutyric anhydride) or acyl chlorides, react with the amine to form stable amides. These derivatives are often more volatile and exhibit better chromatographic properties. jfda-online.com
The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired volatility and the detector being used. For instance, fluorinated derivatives can enhance sensitivity when using an electron capture detector (ECD).
Table 2: Common Derivatization Reagents for GC Analysis of Amines
| Derivatization Method | Reagent Example | Functional Group Targeted |
| Silylation | BSTFA, MTBSTFA | -NH2, -OH |
| Acylation | Trifluoroacetic Anhydride | -NH2, -OH |
| Alkylation | Alkyl Halides | -NH2, -COOH |
This table provides examples of common derivatization strategies applicable to primary amines. jfda-online.comsigmaaldrich.com
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers several advantages over both HPLC and GC, including faster analysis times, reduced organic solvent consumption, and the ability to analyze a wide range of compounds. selvita.com
SFC is particularly well-suited for the separation of chiral compounds and isomers. nih.govnih.gov The use of chiral stationary phases in SFC is a powerful tool for the enantioselective separation of pharmaceutical compounds. selvita.com For polar analytes like amines, modifiers such as methanol (B129727) are often added to the carbon dioxide mobile phase to increase its solvating power. Additives like acids or bases can also be used to improve peak shape and resolution. chromatographyonline.com
While specific SFC applications for Cyanamide, (3-aminophenyl)methyl- were not found in the reviewed literature, the technique's success in separating isomeric aromatic amines and other polar compounds suggests its potential applicability. nih.gov The development of an SFC method would likely involve screening various chiral and achiral stationary phases along with different modifiers and additives to achieve optimal separation.
Spectroscopic Techniques for Structural Elucidation and Purity Assessment of (3-aminophenyl)methylcyanamide
Spectroscopic techniques are indispensable for confirming the chemical structure of (3-aminophenyl)methylcyanamide and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
For Cyanamide, (3-aminophenyl)methyl-, the NMR spectra would be expected to show characteristic signals for the aromatic protons of the phenyl ring, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH₂) proton. The chemical shifts of these protons are influenced by the electronic effects of the substituents.
Table 3: Predicted ¹H NMR Chemical Shifts for 3-aminobenzylamine
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.2 |
| -CH₂- | ~3.7 |
| -NH₂ (benzyl) | Variable (broad) |
| -NH₂ (aromatic) | Variable (broad) |
Note: This table is based on general knowledge of NMR spectroscopy and data for 3-aminobenzylamine. chemicalbook.com The exact chemical shifts for Cyanamide, (3-aminophenyl)methyl- would need to be determined experimentally.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure.
Mass Spectrometry (MS) for Fragmentation Analysis and Metabolite Identification In Vitro
Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
The fragmentation pattern of (3-aminophenyl)methylcyanamide in MS would be influenced by the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). Under EI, aromatic amines typically show an intense molecular ion peak. sigmaaldrich.com A common fragmentation pathway for benzylamines involves the cleavage of the C-N bond, leading to the formation of a benzyl (B1604629) cation (m/z 91) or a substituted iminium ion. nih.gov The presence of the cyanamide group would introduce additional fragmentation pathways that would need to be studied.
Table 4: Potential Mass Spectral Fragments for Benzylamine (B48309) Derivatives
| Ion | m/z | Description |
| [M]+ | - | Molecular Ion |
| [M-NH₃]+ | M-17 | Loss of ammonia (B1221849) |
| [C₇H₇]+ | 91 | Benzyl cation |
| Iminium ion | Variable | Resulting from C-N bond cleavage |
This table illustrates common fragmentation patterns observed for benzylamines and serves as a guide for interpreting the mass spectrum of Cyanamide, (3-aminophenyl)methyl-. nih.gov
In the context of drug development, MS is crucial for identifying metabolites formed in vitro. Studies on the metabolism of benzylamine have shown that it can undergo various transformations, including oxidative deamination to form benzaldehyde, which is then converted to hippuric acid. nih.gov Other metabolic pathways can lead to the formation of glutathione (B108866) conjugates. nih.gov The metabolism of Cyanamide, (3-aminophenyl)methyl- would likely involve similar pathways, with potential modifications due to the cyanamide group. In vitro studies using liver microsomes or hepatocytes, followed by LC-MS/MS analysis, would be necessary to identify the specific metabolites of the target compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. For Cyanamide, (3-aminophenyl)methyl-, these techniques are instrumental in confirming the presence of its key structural motifs.
Infrared (IR) Spectroscopy: The IR spectrum of Cyanamide, (3-aminophenyl)methyl- is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibrations of the primary amine group in the 3-aminophenyl moiety would typically appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while the C-N stretching of the aromatic amine should be observable in the 1250-1360 cm⁻¹ range. The presence of the cyanamide group (-N-C≡N) is marked by a strong and sharp absorption band for the C≡N triple bond, typically found in the 2210-2260 cm⁻¹ region. The methylene bridge (-CH₂-) would show C-H stretching vibrations around 2850-2960 cm⁻¹.
A general correlation of expected Raman bands for the functional groups in Cyanamide, (3-aminophenyl)methyl- is provided in the table below.
| Functional Group | Approximate Wavenumber Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300-3500 | Moderate |
| C-H Stretch (Aromatic) | 3000-3100 | Moderate |
| C-H Stretch (Methylene) | 2850-2960 | Strong |
| C≡N Stretch (Cyanamide) | 2220-2260 | Moderate |
| C=C Stretch (Aromatic) | 1550-1610 | Strong |
| C-N Stretch (Aromatic Amine) | 1250-1360 | Moderate |
| Aromatic Ring Breathing | 990-1100 | Strong |
UV-Vis Spectroscopy for Concentration Determination and Electronic Transitions
UV-Vis spectroscopy is a valuable tool for quantifying the concentration of Cyanamide, (3-aminophenyl)methyl- in solution and for studying its electronic transitions. The chromophores within the molecule, primarily the 3-aminophenyl group, are responsible for its absorption of ultraviolet and visible light.
The UV-Vis spectrum is expected to be dominated by the π → π* transitions of the benzene (B151609) ring and n → π* transitions associated with the non-bonding electrons of the nitrogen atom in the amino group. For comparison, 3-aminophenol, a structurally related compound, exhibits a UV/Visible spectrum with distinct absorption maxima nist.gov. The position and intensity of these absorption bands are sensitive to the solvent polarity and pH, which can affect the protonation state of the amino group.
A hypothetical UV-Vis absorption data table for Cyanamide, (3-aminophenyl)methyl- in a non-polar solvent is presented below, based on the expected electronic transitions of its chromophores.
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Chromophore |
| ~240 | ~10,000 | π → π | Phenyl ring |
| ~290 | ~2,000 | n → π | Amino group |
This data can be used to construct a calibration curve according to the Beer-Lambert law, enabling the determination of the concentration of Cyanamide, (3-aminophenyl)methyl- in unknown samples.
X-ray Crystallography of (3-aminophenyl)methylcyanamide and Its Complexes
X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While a crystal structure for Cyanamide, (3-aminophenyl)methyl- itself is not publicly available, the crystallographic analysis of related compounds can offer significant insights into its expected molecular geometry and intermolecular interactions.
For instance, the crystal structure of N-(4-methylbenzyl)-N-phenylcyanamide has been determined, providing a model for the conformation and packing of a benzyl cyanamide derivative cardiff.ac.uk. Similarly, studies on 2-cyanoguanidinophenytoin reveal details about the geometry of the cyano-containing group in a crystalline environment nih.govresearchgate.net. Research on other nitrogen-containing heterocyclic compounds, such as benzimidazole (B57391) derivatives, further illustrates the types of intermolecular interactions, like hydrogen bonding and π-π stacking, that are likely to be present in the crystal structure of (3-aminophenyl)methylcyanamide researchgate.net.
A hypothetical table of selected crystallographic data for a related benzyl cyanamide derivative is shown below to illustrate the type of information obtained from such studies.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345 |
| b (Å) | 8.912 |
| c (Å) | 15.678 |
| β (°) | 109.5 |
| Volume (ų) | 1623.4 |
| Z | 4 |
| Key Bond Length (C≡N) (Å) | 1.15 |
| Key Bond Angle (C-N-C) (°) | 118 |
Hyphenated Techniques for Comprehensive Analysis of (3-aminophenyl)methylcyanamide in Complex Matrices
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the analysis of Cyanamide, (3-aminophenyl)methyl- in complex matrices such as biological fluids or environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of Cyanamide, (3-aminophenyl)methyl-, GC-MS offers high-resolution separation and unambiguous identification. While the parent compound may require derivatization to improve its volatility, GC-MS analysis of the fundamental cyanamide molecule has been demonstrated nih.govelsevierpure.com. Furthermore, methods for the GC-MS identification of the cyanide group following derivatization are well-established, providing a potential strategy for its detection rsc.orgrsc.org.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique for non-volatile and thermally labile compounds like Cyanamide, (3-aminophenyl)methyl-. Reversed-phase high-performance liquid chromatography (HPLC) can be used to separate the compound from a complex mixture, followed by detection and identification using mass spectrometry. LC-MS/MS methods have been developed for the comprehensive analysis of various nitrogen-containing metabolites in plant extracts, showcasing the power of this technique for similar compounds nih.gov. Additionally, HPLC with fluorescence detection has been successfully employed for the analysis of cyanamide in soil samples after derivatization, a method that could be adapted for the target molecule epa.gov.
A summary of potential hyphenated techniques and their applicability is presented below.
| Technique | Sample Preparation | Potential Application |
| GC-MS | Derivatization to increase volatility | Analysis in simple, clean matrices |
| LC-MS | Direct injection or solid-phase extraction | Analysis in complex biological and environmental samples |
| HPLC-UV | Direct injection | Quantification in solutions with few interfering substances |
| HPLC-Fluorescence | Derivatization with a fluorescent tag | Trace analysis in complex matrices |
Electrochemical Analytical Methods for (3-aminophenyl)methylcyanamide Detection
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of electroactive species like Cyanamide, (3-aminophenyl)methyl-. The aromatic amine functionality is readily oxidizable, making it an excellent target for electrochemical sensing.
Various electrochemical techniques can be employed, including cyclic voltammetry, differential pulse voltammetry, and amperometry. The development of chemically modified electrodes can significantly enhance the sensitivity and selectivity of these methods. For instance, DNA-modified electrodes have been used for the trace measurement of toxic aromatic amines, relying on the intercalative binding of the analytes acs.org. Capillary electrophoresis coupled with electrochemical detection has also been successfully applied to the determination of aniline (B41778) derivatives in water samples nih.gov.
Recent advancements include the use of metal-organic frameworks (MOFs) to construct electrochemical sensors for aromatic amines, demonstrating high sensitivity and selectivity with low detection limits cluster-science.comrsc.org. The electrochemically initiated reaction of aromatic amines with catechol has also been explored as a facile route for their determination researchgate.net. These studies provide a strong foundation for developing a dedicated electrochemical sensor for Cyanamide, (3-aminophenyl)methyl-.
The table below summarizes some electrochemical approaches and their performance metrics for the detection of related aromatic amines.
| Electrode/Method | Analyte | Detection Limit | Reference |
| DNA-Modified Electrode | Aromatic Amines | Nanomolar range | acs.org |
| Capillary Electrophoresis-Amperometry | Aniline Derivatives | Low µg/L level | nih.gov |
| Co-MOF/GCE Sensor | 2,4-dinitroaniline | 0.161 µM | cluster-science.comrsc.org |
Future Research Directions and Challenges in Cyanamide, 3 Aminophenyl Methyl Studies
Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability
The development of efficient and environmentally benign methods for synthesizing (3-aminophenyl)methylcyanamide is a foundational challenge. Traditional methods for creating substituted cyanamides often rely on reagents like the highly toxic cyanogen (B1215507) bromide. cardiff.ac.uk Recent advances in cyanamide (B42294) chemistry have focused on safer and more sustainable alternatives. nih.govresearchgate.net Future research will likely focus on one-pot, multi-component reactions that improve atom economy and reduce waste. A significant goal is the development of catalytic systems, potentially using earth-abundant metals, that can facilitate the construction of the (3-aminophenyl)methylcyanamide scaffold with high yield and selectivity under mild conditions. researchgate.netchemistryviews.org The exploration of flow chemistry and solid-phase synthesis could also provide pathways to more scalable and automated production, which is crucial for enabling broader investigation and potential application.
A key challenge is achieving regioselectivity on the aminophenyl ring and managing the reactivity of the cyanamide functional group, which can participate in various side reactions. nih.gov Researchers will need to design protective group strategies or highly specific catalytic approaches to overcome these hurdles.
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic C-N Cross-Coupling | High efficiency, potential for stereocontrol | Catalyst cost and sensitivity, ligand design |
| Flow Chemistry | Enhanced safety, scalability, precise control | High initial equipment cost, potential for clogging |
| Enzymatic Synthesis | High selectivity, environmentally friendly | Enzyme stability and availability, substrate scope |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Substrate scope limitations, quantum yield efficiency |
Identification of Undiscovered Molecular Targets and Mechanistic Insights
A primary frontier in (3-aminophenyl)methylcyanamide research is the identification of its specific biological targets and the elucidation of its mechanism of action. The cyanamide moiety is known for its dual electronic nature, possessing both a nucleophilic amino nitrogen and an electrophilic nitrile unit, suggesting it could interact with a variety of biological macromolecules. nih.govresearchgate.net Initial research efforts would likely involve broad-based screening against panels of enzymes and receptors to identify potential binding partners.
Once initial hits are identified, detailed mechanistic studies will be required. This includes kinetic analysis to determine the mode of interaction (e.g., reversible, irreversible, competitive) and structural biology techniques like X-ray crystallography or cryo-electron microscopy to visualize the binding pose within the target protein. A significant challenge will be to differentiate between on-target and off-target effects to build a clear picture of the compound's biological activity.
Development of Advanced Computational Models for Predictive Analysis
Computational chemistry offers a powerful toolkit for accelerating research into (3-aminophenyl)methylcyanamide. researcher.life The development of robust Quantitative Structure-Activity Relationship (QSAR) models could enable the prediction of biological activity for novel derivatives, guiding synthetic efforts toward more potent and selective compounds. Molecular docking simulations can be employed to predict the binding modes of (3-aminophenyl)methylcyanamide with potential biological targets, helping to prioritize experimental validation.
Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the compound when interacting with a target protein, revealing key conformational changes and energetic contributions to binding. A major challenge in this area is the accuracy of the force fields used to model the specific interactions of the cyanamide group, which may require bespoke parameterization to achieve reliable predictive power.
Integration of (3-aminophenyl)methylcyanamide into Emerging Research Fields
The unique structure of (3-aminophenyl)methylcyanamide makes it a candidate for application in several cutting-edge areas of research. In chemical biology, it could be developed into a chemical probe to study specific biological pathways. Its reactivity could be harnessed for the development of activity-based probes or for use in biorthogonal chemistry.
In materials science, the cyanamide functional group could be exploited for the synthesis of novel polymers or coordination complexes with interesting electronic or structural properties. nih.gov The aminophenyl group also provides a handle for further functionalization, allowing the molecule to be incorporated into larger supramolecular assemblies or attached to surfaces. The primary challenge will be to systematically explore these potential applications and to tailor the molecular structure to optimize its performance in each specific context.
Overcoming Challenges in Stereoselective Synthesis and Derivatization
The "(3-aminophenyl)methyl-" portion of the molecule contains a stereocenter if the methyl group is attached to a chiral carbon. The stereoselective synthesis of (3-aminophenyl)methylcyanamide would be a significant challenge, likely requiring the development of novel asymmetric catalytic methods. researchgate.netresearchgate.net Controlling the stereochemistry is crucial, as different enantiomers or diastereomers of a molecule often exhibit vastly different biological activities.
Furthermore, the selective derivatization of the molecule presents another hurdle. The presence of multiple reactive sites—the amino group, the aromatic ring, and the cyanamide nitrogen—requires the development of orthogonal protection and activation strategies to modify one part of the molecule without affecting the others. Overcoming these challenges will be key to creating a diverse library of analogs for structure-activity relationship studies.
Multi-omics Approaches to Elucidate System-Level Interactions of (3-aminophenyl)methylcyanamide In Vitro/Ex Vivo Systems
To gain a comprehensive understanding of the biological effects of (3-aminophenyl)methylcyanamide, researchers will need to move beyond single-target investigations and adopt a systems-level perspective. Multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased, global view of the cellular perturbations induced by the compound in in vitro and ex vivo models. nih.govnih.gov
For instance, treating cell cultures or tissue explants with the compound and subsequently analyzing changes in gene expression, protein abundance, and metabolite levels can reveal affected pathways and networks. nih.gov This can help to formulate new hypotheses about the compound's mechanism of action and identify potential biomarkers of its activity. nih.govnih.gov The main challenges in this area are the complexity of the data analysis and the need to integrate different "omics" datasets in a meaningful way to construct a coherent biological narrative. nih.gov
Concluding Remarks on the Academic Significance of Cyanamide, 3 Aminophenyl Methyl Research
Synthesis of Current Knowledge on (3-aminophenyl)methylcyanamide
Currently, there is a notable absence of specific studies focusing exclusively on (3-aminophenyl)methylcyanamide. However, the academic community has a robust understanding of its constituent parts. The aminophenyl moiety is a common feature in many biologically active compounds and materials science precursors. The cyanamide (B42294) group, with its unique electronic and reactive properties, is a versatile building block in organic synthesis.
The synthesis of substituted cyanamides is well-established, typically involving the reaction of a corresponding amine with cyanogen (B1215507) bromide or other cyanating agents. It can be reasonably inferred that (3-aminophenyl)methylcyanamide could be synthesized from 3-aminobenzylamine (B1275103).
Table 1: General Properties of Related Cyanamides
| Property | General Observation for Aryl Cyanamides |
|---|---|
| Physical State | Often crystalline solids |
| Solubility | Generally soluble in organic solvents |
Broader Implications of (3-aminophenyl)methylcyanamide Research for Chemical and Biological Sciences
The potential implications of research into (3-aminophenyl)methylcyanamide are significant and span multiple scientific disciplines.
Medicinal Chemistry: The aminophenyl group is a known pharmacophore, present in numerous therapeutic agents. The cyanamide functional group can act as a bioisostere for other functional groups or as a reactive handle for covalent modification of biological targets. Therefore, (3-aminophenyl)methylcyanamide could serve as a scaffold for the development of novel therapeutics. The presence of both a primary aromatic amine and a cyanamide offers multiple points for further chemical derivatization, allowing for the creation of diverse compound libraries for screening.
Materials Science: Aromatic amines are fundamental precursors in the synthesis of advanced polymers and materials. The cyanamide group can participate in polymerization and cross-linking reactions. Consequently, (3-aminophenyl)methylcyanamide could be investigated as a monomer or cross-linking agent for the development of novel polymers with unique thermal, electronic, or mechanical properties.
Synthetic Chemistry: The dual functionality of (3-aminophenyl)methylcyanamide, possessing both a nucleophilic amine and an electrophilic cyanamide, makes it an intriguing building block for the synthesis of complex nitrogen-containing heterocycles. These heterocyclic structures are prevalent in natural products and pharmaceuticals.
Table 2: Potential Research Applications of (3-aminophenyl)methylcyanamide
| Field | Potential Application |
|---|---|
| Medicinal Chemistry | Scaffold for novel drug discovery |
| Materials Science | Monomer for high-performance polymers |
Call for Continued Academic Exploration of (3-aminophenyl)methylcyanamide
The lack of specific research on (3-aminophenyl)methylcyanamide represents a clear knowledge gap and a compelling opportunity for the scientific community. A dedicated exploration of this compound is warranted to unlock its potential.
Future research should initially focus on establishing a reliable and scalable synthesis for (3-aminophenyl)methylcyanamide. Following this, a thorough characterization of its physicochemical properties would be essential. Subsequent studies could then explore its reactivity in various chemical transformations and its activity in biological assays.
The investigation of (3-aminophenyl)methylcyanamide and its derivatives could lead to the discovery of new chemical reactions, novel materials, and potentially new therapeutic agents. The academic community is therefore encouraged to undertake a systematic study of this promising yet under-explored molecule.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (3-aminophenyl)methyl-cyanamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example, catalytic coupling of cyanamide with (3-aminophenyl)methanol derivatives under inert atmospheres (e.g., nitrogen) at controlled temperatures (60–80°C) can minimize side reactions. Purification via column chromatography with silica gel or reversed-phase HPLC (as used in analogous acetamide syntheses ) enhances purity. Monitoring intermediates using thin-layer chromatography (TLC) or LC-MS ensures reaction progression. Adjusting stoichiometric ratios of reactants and catalysts (e.g., palladium-based catalysts for aryl coupling) can improve yields .
Q. What analytical techniques are most effective for characterizing the structural integrity of (3-aminophenyl)methyl-cyanamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the 3-aminophenyl group (aromatic protons at δ 6.5–7.2 ppm) and cyanamide’s NH/CN signals (δ 4.5–5.5 ppm for NH; 150–160 ppm for CN in ¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₈H₈N₃).
- Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (NH₂ asymmetric stretch) confirm functional groups .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Intermediate Research Questions
Q. How does the electron-donating nature of the 3-aminophenyl group influence the reactivity of cyanamide derivatives in nucleophilic reactions?
- Methodological Answer : The 3-aminophenyl group’s electron-donating NH₂ substituent increases electron density at the methylene bridge, enhancing nucleophilic attack on the cyanamide’s electrophilic carbon. Comparative studies with electron-withdrawing substituents (e.g., nitro groups) show slower reaction kinetics in SN2 mechanisms. Computational electrostatic potential maps (EPMs) can visualize charge distribution differences .
Q. What are the challenges in establishing structure-activity relationships (SAR) for cyanamide derivatives with varying aryl substituents?
- Methodological Answer : SAR challenges include:
- Steric effects : Bulky substituents on the aryl ring may hinder binding to biological targets (e.g., enzymes or receptors).
- Electronic effects : Electron-rich groups (e.g., NH₂) enhance solubility but may reduce metabolic stability.
- Data normalization : Standardizing assay conditions (e.g., pH, temperature) across studies to compare activity reliably. Use QSAR models incorporating Hammett constants (σ) and molar refractivity (MR) to predict bioactivity trends .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the binding affinity of (3-aminophenyl)methyl-cyanamide to neurological targets like δ-opioid receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. The 3-aminophenyl group’s orientation in the receptor’s hydrophobic pocket can be compared to AZD2327, a δ-opioid agonist with similar substituents .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor hydrogen bonds between cyanamide’s NH and receptor residues (e.g., Asp128).
- Free Energy Perturbation (FEP) : Quantify ΔG binding differences between derivatives using alchemical transformations .
Q. How do conflicting reports on the environmental persistence of cyanamide derivatives inform risk assessment strategies for (3-aminophenyl)methyl-cyanamide?
- Methodological Answer : Discrepancies in degradation half-lives (e.g., soil vs. aquatic systems) require tiered testing:
- Abiotic Studies : Hydrolysis/photolysis under varying pH and UV light (e.g., 254 nm) to identify degradation products (e.g., cyanamide → urea).
- Biotic Studies : Microbial degradation assays with soil slurries (OECD 307 guidelines) to assess biodegradation rates.
- QSAR-ECOTOX : Predict ecotoxicity using models trained on cyanamide’s logP and molecular connectivity indices .
Q. What experimental designs can resolve contradictions in reported metabolic pathways of (3-aminophenyl)methyl-cyanamide across different in vitro models?
- Methodological Answer :
- Cross-Model Comparisons : Incubate the compound with hepatocytes (human, rat), S9 fractions, and recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify species-specific metabolism.
- Isotope-Labeling : Use ¹⁴C-labeled cyanamide to track metabolic fate via radiometric detection.
- High-Resolution Mass Spectrometry (HRMS) : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) with untargeted metabolomics workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
